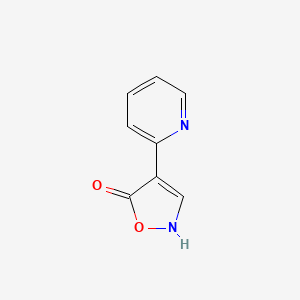

4-(pyridin-2-yl)isoxazol-5(2H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H6N2O2 |

|---|---|

Molecular Weight |

162.15 g/mol |

IUPAC Name |

4-pyridin-2-yl-2H-1,2-oxazol-5-one |

InChI |

InChI=1S/C8H6N2O2/c11-8-6(5-10-12-8)7-3-1-2-4-9-7/h1-5,10H |

InChI Key |

RRLOYSUZXAGALT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)C2=CNOC2=O |

Origin of Product |

United States |

Chemical Reactivity and Potential Transformations

Tautomerism of the Isoxazol-5(2H)-one Ring

Isoxazol-5(2H)-ones can exist in different tautomeric forms. While the keto form (as depicted in the name) is generally predominant, the presence of enol and other tautomers is possible and can influence the compound's reactivity. The specific tautomeric equilibrium would be dependent on factors such as the solvent and the electronic nature of the substituents. The potential for tautomerism is a key feature of the isoxazolone ring system. researchgate.net

Reactions at the Pyridine and Isoxazolone Moieties

The pyridine nitrogen is basic and can be protonated or alkylated. The isoxazolone ring offers several sites for chemical modification. The active methylene group at the 4-position (in the parent isoxazolone) is acidic and can be involved in various condensation reactions. In the case of this compound, the 4-position is already substituted, but other reactions at the isoxazolone ring, such as N-alkylation or acylation, could be possible. The carbonyl group can also potentially undergo reactions typical of ketones.

Chemical Reactivity and Derivatization Strategies of 4 Pyridin 2 Yl Isoxazol 5 2h One

Tautomerism in the Isoxazol-5(2H)-one Ring System and its Chemical Implications

The isoxazol-5(2H)-one ring system can exist in different tautomeric forms, which significantly influences its reactivity. The predominant forms are the NH-tautomer (2H-form), the OH-tautomer (5-hydroxyisoxazole form), and the CH-tautomer (4H-form). The equilibrium between these tautomers is influenced by factors such as the solvent, temperature, and the nature of substituents. For instance, 2-unsubstituted isoxazol-5(2H)-ones can undergo acylation on either the nitrogen or the oxygen, with the product ratio being highly dependent on the reaction conditions and the substituents at the C-3 position. researchgate.net Theoretical studies on related systems, such as isoxazolo[3,4-b]quinolin-3(1H)-ones, have shown that the 9H-oxo tautomer is the most stable, and alkylation and acylation reactions tend to occur at the pyridine-type N1 nitrogen. researchgate.net The ability of the isoxazol-5-one to react selectively at the nitrogen has been exploited in aza-Michael reactions with enones, where the isoxazol-5-one acts as a Michael donor, attacking at the nitrogen rather than the C4 carbon. rsc.org

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Moiety

The pyridine ring is generally less reactive towards electrophilic aromatic substitution (EAS) compared to benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. gcwgandhinagar.com This deactivation is particularly pronounced at the 2- and 4-positions. gcwgandhinagar.com Consequently, forcing conditions are often required for EAS reactions on simple pyridines. gcwgandhinagar.com However, the presence of activating groups can facilitate these reactions. In the context of 4-(pyridin-2-yl)isoxazol-5(2H)-one, the isoxazolone moiety's electronic influence on the pyridine ring will dictate the feasibility and regioselectivity of EAS. Computational studies on the nitration of pyridine derivatives have shown that while the reaction with the nitronium ion has a low activation energy, the strongly acidic medium required for the reaction leads to the protonation of pyridine, deactivating it towards EAS. rsc.org For pyridine-N-oxides, the ortho-nitro compound is the kinetically controlled product, while the para-substituted product is favored under conditions where explicit solvation of the N-oxide oxygen occurs. rsc.org

Nucleophilic Attack and Ring-Opening Reactions of the Isoxazolone Core

The isoxazolone ring is susceptible to nucleophilic attack, which can lead to ring-opening reactions. Electron attachment to isoxazole (B147169) can trigger the dissociation of the O-N bond, opening the ring. nsf.gov Base-catalyzed ring-opening of N-substituted 5-isoxazolones has been documented. acs.org For example, treatment of isoxazolo[3,4-b]quinolin-3(1H)-ones with sodium hydroxide (B78521) can lead to the cleavage of the isoxazolone ring. researchgate.net The isoxazole ring can also undergo ring-opening upon treatment with an electrophilic fluorinating agent like Selectfluor®, leading to the formation of fluorinated carbonyl compounds. researchgate.net This reaction proceeds via electrophilic fluorination followed by deprotonation and N-O bond cleavage. researchgate.net

Functional Group Interconversions and Strategic Modifications of Side Chains

The functional groups on both the pyridine and isoxazolone rings of this compound can be modified to create a diverse library of derivatives. For example, if a nitro group were present on the pyridine ring, it could be reduced to an amino group, which could then be further functionalized. Similarly, the carbonyl group of the isoxazolone ring can undergo various reactions. For instance, the synthesis of 3,4-disubstituted isoxazol-5(4H)-ones can be achieved through a three-component reaction of hydroxylamine (B1172632) hydrochloride, various aldehydes, and β-keto esters. mdpi.com

Palladium-Catalyzed Cross-Coupling Reactions for Further Derivatization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they can be effectively applied to the this compound scaffold for further derivatization. youtube.com The pyridine moiety, particularly if functionalized with a halide, can readily participate in reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings. researchgate.netnih.gov These reactions allow for the introduction of a wide range of aryl, heteroaryl, and amino groups. researchgate.netnih.gov Furthermore, palladium-catalyzed C-H activation/cross-coupling reactions offer a direct method for functionalizing the pyridine ring without the need for pre-functionalization. For instance, Pd-catalyzed oxidative C-H/C-H cross-coupling of pyridine N-oxides with five-membered heterocycles has been reported. rsc.org The isoxazole ring itself can also be a substrate for palladium-catalyzed reactions. For example, Pd(0)-catalyzed decarboxylative coupling of isoxazole-4-carboxylic acids with aryl halides has been used to synthesize heteroaromatic biaryls. doi.org

Design and Synthesis of Hybrid Molecules Incorporating the this compound Scaffold

The this compound scaffold can be incorporated into hybrid molecules to combine its properties with those of other pharmacophores or functional units. This approach is widely used in drug discovery to create novel compounds with enhanced biological activity. nih.govnih.gov For example, hybrid molecules containing isoxazole and quinone moieties have been synthesized. nih.gov The synthesis of such hybrids often involves multi-step sequences, including cycloaddition reactions. nih.gov Other examples include the synthesis of coumarin-isoxazole-pyridine hybrids and isoxazole-tethered quinone-amino acid hybrids. nih.govmdpi.com The synthesis of isoxazolidine (B1194047) and isoxazole isoquinolinone fused hybrids has also been reported, demonstrating the versatility of the isoxazole scaffold in creating complex molecular architectures. researchgate.netmdpi.com The development of new synthetic methodologies, such as the synthesis of isoxazole-bridged indole (B1671886) C-glycoside hybrids, continues to expand the possibilities for creating novel hybrid molecules. nih.gov

Theoretical and Computational Investigations of 4 Pyridin 2 Yl Isoxazol 5 2h One

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors (e.g., Density Functional Theory (DFT) Studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic properties and reactivity of 4-(pyridin-2-yl)isoxazol-5(2H)-one. DFT methods, such as B3LYP with a suitable basis set like 6-311++G(d,p), are often used to optimize the molecular geometry and calculate various electronic and reactivity parameters. ijcce.ac.ir

Key reactivity descriptors derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. A smaller energy gap generally suggests higher reactivity. ijcce.ac.ir

Other important descriptors include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These parameters provide a quantitative measure of the molecule's tendency to donate or accept electrons, which is vital for predicting its behavior in chemical reactions. The molecular electrostatic potential (MEP) map is another valuable tool, as it visualizes the electron density distribution and helps identify regions susceptible to electrophilic and nucleophilic attack. bohrium.com

Table 1: Illustrative Global Reactivity Descriptors for this compound Calculated using DFT

| Parameter | Value (Illustrative) | Description |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital |

| LUMO Energy | -1.8 eV | Energy of the lowest unoccupied molecular orbital |

| Energy Gap (ΔE) | 4.7 eV | Difference between LUMO and HOMO energies |

| Ionization Potential (I) | 6.5 eV | Energy required to remove an electron |

| Electron Affinity (A) | 1.8 eV | Energy released when an electron is added |

| Electronegativity (χ) | 4.15 eV | Tendency to attract electrons |

| Chemical Hardness (η) | 2.35 eV | Resistance to change in electron distribution |

| Chemical Softness (S) | 0.43 eV⁻¹ | Reciprocal of hardness, indicates reactivity |

Conformational Analysis and Tautomeric Equilibria Modeling

The conformational landscape of this compound is influenced by the rotational freedom around the single bond connecting the pyridinyl and isoxazolone rings. Computational methods can be employed to identify the most stable conformers by calculating the potential energy surface as a function of the dihedral angle between the two rings. These calculations can reveal whether the molecule prefers a planar or a non-planar conformation, which has significant implications for its crystal packing and interaction with biological targets. ijcce.ac.ir

Furthermore, the isoxazol-5(2H)-one ring can exist in different tautomeric forms. Computational modeling is essential for determining the relative energies of these tautomers and predicting the predominant form under various conditions. The stability of different tautomers can be assessed by calculating their Gibbs free energies in the gas phase and in different solvents, often using a polarizable continuum model (PCM).

Molecular Dynamics Simulations for Understanding Solution-Phase Behavior

Molecular dynamics (MD) simulations provide a dynamic picture of this compound's behavior in a solvent environment, typically water, to mimic physiological conditions. acs.org By simulating the movement of the molecule and surrounding solvent molecules over time, MD can reveal important information about its solvation, conformational flexibility, and interactions with solvent molecules.

These simulations can help to understand how the solvent affects the conformational preferences and tautomeric equilibrium of the molecule. Additionally, MD simulations are crucial for studying the stability of the compound and its potential to form intermolecular interactions, such as hydrogen bonds with water molecules, which can influence its solubility and bioavailability.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are powerful tools for predicting the spectroscopic properties of this compound, which can aid in its experimental characterization. Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts, typically using the Gauge-Including Atomic Orbital (GIAO) method, can be compared with experimental data to confirm the molecular structure. ijcce.ac.ir

Similarly, the calculation of vibrational frequencies using DFT can help in the assignment of experimental infrared (IR) and Raman spectra. nih.gov By comparing the calculated and experimental spectra, researchers can gain confidence in the proposed structure and identify characteristic vibrational modes associated with specific functional groups within the molecule.

Table 2: Predicted Spectroscopic Data for this compound (Illustrative)

| Spectroscopic Data | Predicted Value (Illustrative) |

| ¹H NMR Chemical Shift (pyridyl H) | 7.5-8.5 ppm |

| ¹³C NMR Chemical Shift (isoxazolone C=O) | ~170 ppm |

| IR Vibrational Frequency (C=O stretch) | ~1730 cm⁻¹ |

| IR Vibrational Frequency (C=N stretch) | ~1630 cm⁻¹ |

In Silico Assessment of Molecular Interactions and Binding Affinity with Potential Biological Targets (e.g., Molecular Docking)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a specific biological target, such as a protein or enzyme. researchgate.netnih.gov For this compound, docking studies can identify potential binding sites on a target protein and elucidate the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. acs.org

The binding affinity of the compound to its target can be estimated using scoring functions within the docking software. These scores provide a qualitative ranking of different binding poses and can help in prioritizing compounds for further experimental testing. For a more quantitative prediction of binding affinity, more computationally intensive methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be employed.

These in silico assessments are invaluable in the early stages of drug discovery for identifying potential biological targets for this compound and for designing derivatives with improved binding affinity and selectivity.

Biological Activity and Mechanistic Studies of 4 Pyridin 2 Yl Isoxazol 5 2h One and Its Derivatives Preclinical Focus

In Vitro Biological Screening and High-Throughput Assay Methodologies

The initial stages of drug discovery for 4-(pyridin-2-yl)isoxazol-5(2H)-one and its analogs involve a battery of in vitro assays to determine their biological effects and identify potential therapeutic applications.

Enzyme Inhibition and Activation Studies (e.g., implicated in inflammation)

Isoxazole (B147169) derivatives are frequently investigated for their anti-inflammatory properties, often mediated through the inhibition of key enzymes in inflammatory pathways. nih.gov

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition: Compounds with an isoxazole core have demonstrated the ability to inhibit COX and LOX enzymes, which are pivotal in the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes. For instance, a series of isoxazolo[4,5-d]pyridazin-4(5H)-one derivatives, which are structurally related to the pyridinyl isoxazolone scaffold, were evaluated for their dual inhibitory activity against COX-2 and 5-LOX. nih.gov One of the most potent compounds in this series exhibited significant inhibition of both enzymes, suggesting the potential for this class of compounds to act as effective anti-inflammatory agents. nih.gov Molecular modeling studies of these compounds have shown favorable binding interactions within the active sites of both COX-2 and 5-LOX. nih.gov

Table 1: Dual COX-2/5-LOX Inhibitory Activity of an Isoxazolo[4,5-d]pyridazin-4(5H)-one Analog

| Compound | COX-2 IC50 (μM) | 5-LOX IC50 (μM) | Reference |

|---|---|---|---|

| Compound 28 | 2.1 | 6.3 | nih.gov |

p38 MAP Kinase Inhibition: The pyridinyl isoxazole structure has been identified as a potent inhibitor of p38α mitogen-activated protein (MAP) kinase, an enzyme central to the signaling cascade of severe inflammatory diseases. nih.gov These derivatives have shown significant suppression of cytokine release in vitro, highlighting their potential for treating conditions like rheumatoid arthritis. nih.gov

Lipoxygenase (LOX) Inhibition in Cancer: The role of lipoxygenase enzymes in the development of certain cancers has led to the investigation of LOX inhibitors as potential anticancer drugs. A series of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives, which share the pyridin-2-yl moiety with the compound of interest, were tested for their inhibitory activity against 15-lipoxygenase-1 (15-LOX-1). researchgate.net The results indicated that methoxylated derivatives were among the most potent enzyme inhibitors, particularly with substitution at the ortho position of the phenyl ring. researchgate.net

Table 2: 15-LOX-1 Inhibitory Activity of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives

| Compound | Substitution on Phenyl Ring | IC50 (µM) | Reference |

|---|---|---|---|

| 4f | 2-OCH3 | 18.3 | researchgate.net |

| 4g | 3-OCH3 | 34.8 | researchgate.net |

| 4h | 4-OCH3 | 26.5 | researchgate.net |

Receptor Agonism and Antagonism Assays (e.g., α7 nAChR for related scaffolds)

The α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR) is a target for various neurological and inflammatory disorders. nih.gov While direct studies on this compound are limited, research on related isoxazoline (B3343090) scaffolds provides insight into potential receptor interactions.

α7 nAChR Silent Agonism: Certain compounds can act as "silent agonists," which bind to the receptor and induce a desensitized state without causing significant channel activation. nih.govnih.gov This mode of action is relevant for modulating inflammatory responses in immune cells like microglia and macrophages. nih.gov Studies on a spirocyclic quinuclidinyl-Δ2-isoxazoline scaffold have identified compounds with a significant silent agonism profile. nih.govnih.gov Electrophysiological assays on Xenopus laevis oocytes expressing human α7 nAChRs are used to characterize this activity. nih.govnih.gov These findings suggest that the isoxazole core can be a valuable component in designing ligands that modulate the α7 nAChR. nih.gov

Cell-Based Assays for Investigating Specific Biological Pathways

Cell-based assays are crucial for determining the effects of compounds on cellular processes and for identifying potential therapeutic applications, particularly in oncology.

Antiproliferative and Anticancer Activity: A series of novel pyridinyl-4,5-2H-isoxazole derivatives were synthesized and evaluated for their inhibitory effects against various human cancer cell lines using the MTT (3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2-H-tetrazolium bromide) assay. jlu.edu.cn Many of these compounds demonstrated potent anti-proliferative activities. jlu.edu.cn Notably, compounds 11c and 11j showed significant inhibitory concentrations against the breast cancer cell line (MCF-7) and also exhibited potent activity against human hepatoma (HepG2) and cervical cancer (HeLa) cell lines. jlu.edu.cn Research on other isoxazole derivatives has also shown cytotoxicity against various cancer cell lines, including prostate (DU-145) and lung adenocarcinoma (A549). mdpi.commdpi.com

Table 3: In Vitro Anticancer Activity of Pyridinyl-4,5-2H-isoxazole Derivatives

| Compound | IC50 against MCF-7 (μmol/L) | Reference |

|---|---|---|

| 11c | 1.9 | jlu.edu.cn |

| 11j | 1.5 | jlu.edu.cn |

Structure-Activity Relationship (SAR) Studies for Optimized Biological Potency

SAR studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity, guiding the design of more potent and selective compounds.

Impact of Substituents on the Pyridine (B92270) Ring

The pyridine ring is a common feature in many FDA-approved drugs, and its substitution pattern is critical for biological activity.

Influence of Electronic and Steric Properties: The nature and position of substituents on the pyridine ring can significantly alter the biological profile of pyridinyl isoxazole derivatives. In a study on pyridinyl-4,5-2H-isoxazole derivatives with antitumor activity, it was noted that compounds with hydrophobic groups on an associated phenyl ring displayed potent biological activities. nih.gov General SAR studies on pyridine derivatives have shown that the presence of electron-donating groups like methoxy (B1213986) (-OCH3) or electron-withdrawing groups can enhance antiproliferative activity, while bulky groups may decrease it. mdpi.com For a series of pyridinyl isoxazoles targeting p38 MAP kinase, the pyridine moiety was crucial for activity. nih.gov

Modifications and Functionalizations of the Isoxazolone Moiety

The isoxazolone ring itself is a versatile scaffold that allows for extensive modification to fine-tune biological activity. nih.gov

Role in Biological Activity: The substituents on the isoxazole ring are vital for the molecule's interaction with biological targets. nih.gov Structural modifications can lead to improved pharmacokinetic profiles and enhanced efficacy. nih.gov For example, the introduction of a fluorine or trifluoromethyl group at the fourth position of a phenyl ring attached to an isoxazole was found to promote cytotoxicity in cancer cell lines. nih.gov In another instance, the presence of a C-3 methyl substituent on an isoxazoline ring was crucial for selective COX-2 inhibition. nih.gov The weak nitrogen-oxygen bond in the isoxazole ring makes it amenable to ring cleavage reactions, rendering it a valuable intermediate for synthesizing other bioactive compounds. nih.gov The addition of an isoxazole ring to other bioactive structures, like C-glycosides, has been shown to improve their biological activity. mdpi.com

Stereochemical Considerations and Enantioselectivity

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can significantly influence its biological activity. For isoxazole derivatives, the presence of stereogenic centers can lead to the existence of enantiomers, which are non-superimposable mirror images of each other. While specific studies focusing on the stereochemical considerations and enantioselectivity of this compound are not extensively detailed in the available literature, the broader field of medicinal chemistry emphasizes the importance of evaluating individual enantiomers. This is because different enantiomers of a drug can have distinct pharmacological and toxicological profiles.

For instance, research on other heterocyclic compounds like 1,4-benzodiazepin-2-ones has demonstrated methods for the enantioselective synthesis of molecules with quaternary stereogenic centers. nih.gov This highlights the capability within synthetic chemistry to isolate and study specific enantiomers, a practice that would be crucial in the preclinical development of any chiral derivative of this compound. The biological evaluation of individual enantiomers would be necessary to identify the more potent and safer form for potential therapeutic applications.

Elucidation of Molecular Mechanisms of Action in Biological Systems (e.g., Protein Binding, Cellular Signaling Pathways)

Understanding how a compound interacts with biological systems at a molecular level is fundamental to drug discovery. For this compound and its derivatives, preclinical studies have begun to shed light on their mechanisms of action, primarily through investigations into protein binding and effects on cellular signaling pathways.

Protein Binding: The interaction of small molecules with proteins is a key determinant of their pharmacological effects. Human Serum Albumin (HSA) is a major transport protein in the blood that can bind to many drugs, influencing their distribution and availability. Studies on a series of isoxazolo[3,4-b]pyridine-3(1H)-one derivatives, which share a structural resemblance to this compound, have shown varied affinities for HSA. mdpi.com This suggests that derivatives of this compound could also exhibit a range of binding affinities to plasma proteins, which would be a critical factor in their pharmacokinetic profiles. mdpi.com

Cellular Signaling Pathways: Many isoxazole-containing compounds exert their effects by modulating specific cellular signaling pathways. For example, some isoxazole derivatives have been identified as inhibitors of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in the inflammatory cascade. nih.govnih.gov Specifically, certain isoxazolo[4,5-d]pyridazin-4(5H)-one analogues have demonstrated dual inhibitory activity against COX-2 and 5-LOX. nih.gov Furthermore, some pyridinyl-isoxazole derivatives have shown the ability to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), a key protein involved in angiogenesis (the formation of new blood vessels), which is a critical process in tumor growth. nih.gov The inhibition of sirtuin 2 (SIRT2), a protein implicated in cancer, has also been observed with certain isoxazole derivatives. nih.gov These findings suggest that this compound and its derivatives could potentially target similar pathways, contributing to their observed biological activities.

Pharmacological Potentials Based on Preclinical In Vitro and In Vivo Models

Preclinical studies using both cell-based (in vitro) and animal (in vivo) models have revealed a range of promising pharmacological activities for this compound and its derivatives.

Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory potential of isoxazole derivatives. The mechanism often involves the inhibition of key inflammatory enzymes.

In Vitro Studies: Certain isoxazolo[4,5-d]pyridazin-4(5H)-one derivatives have been shown to be dual inhibitors of COX-2 and 5-LOX, with IC₅₀ values for COX-2 inhibition in the range of 2.1-10.9 μM and for 5-LOX in the range of 6.3-63.5 μM. nih.gov One of the most potent compounds exhibited a COX-2 IC₅₀ of 2.1 μM and a 5-LOX IC₅₀ of 6.3 μM. nih.gov

In Vivo Studies: In a carrageenan-induced rat paw edema model, a common method for assessing anti-inflammatory activity, orally administered dual COX-2/5-LOX inhibitors showed a 30-45% reduction in inflammation, which was more effective than the reference drug ibuprofen (B1674241) (18% reduction). nih.gov Other isoxazole derivatives have also demonstrated significant anti-inflammatory effects in similar models, with some compounds showing superior activity to diclofenac (B195802) sodium. nih.gov

Table 1: In Vivo Anti-inflammatory Activity of Isoxazole Derivatives

| Compound/Derivative | Animal Model | Assay | Result | Reference |

|---|---|---|---|---|

| Isoxazolo[4,5-d]pyridazin-4(5H)-one derivatives | Rat | Carrageenan-induced paw edema | 30-45% reduction in inflammation | nih.gov |

| Substituted-isoxazole derivatives (5b, 5c, 5d) | Rat | Carrageenan-induced paw edema | Superior anti-inflammatory activity compared to diclofenac sodium | nih.gov |

| Indolyl-isoxazoles | Rat | Carrageenan-induced paw edema | 36.6% to 73.7% reduction in edema | nih.gov |

Anticancer Activity

The potential of isoxazole derivatives as anticancer agents has been explored in various preclinical models.

In Vitro Studies: A number of pyridinyl-4,5-2H-isoxazole derivatives have demonstrated potent anti-proliferative activities against several human cancer cell lines, including breast cancer (MCF-7), human hepatoma (HepG2), and cervical cancer (HeLa). jlu.edu.cn Some of these compounds exhibited IC₅₀ values as low as 1.5 and 1.9 μmol/L against the MCF-7 cell line. jlu.edu.cn Other isoxazole-carboxamide derivatives have shown potent inhibitory activity against liver cancer cell lines (Hep3B), with IC₅₀ values ranging from 5.76 to 9.58 µg/mL. nih.gov

In Vivo Studies: The in vivo anticancer potential of isoxazole derivatives has also been investigated. For example, a makaluvamine analog, which contains a related heterocyclic core, significantly inhibited the growth of human breast cancer xenografts in mice. nih.gov At a dose of 20 mg/kg, this compound inhibited tumor growth by approximately 71.6%. nih.gov

Table 2: In Vitro Anticancer Activity of Isoxazole Derivatives

| Compound/Derivative | Cell Line | IC₅₀ Value | Reference |

|---|---|---|---|

| Pyridinyl-4,5-2H-isoxazole derivative (11j) | MCF-7 (Breast Cancer) | 1.5 μmol/L | jlu.edu.cn |

| Pyridinyl-4,5-2H-isoxazole derivative (11c) | MCF-7 (Breast Cancer) | 1.9 μmol/L | jlu.edu.cn |

| Isoxazole-carboxamide derivative (2e) | Hep3B (Liver Cancer) | 5.76 µg/mL | nih.gov |

| Isoxazole-carboxamide derivative (2d) | Hep3B (Liver Cancer) | 7.66 µg/mL | nih.gov |

| Isoxazole-carboxamide derivative (2b) | Hep3B (Liver Cancer) | 8.54 µg/mL | nih.gov |

| Isoxazole-carboxamide derivative (2a) | Hep3B (Liver Cancer) | 9.58 µg/mL | nih.gov |

Antimicrobial Activity (Antibacterial, Antifungal)

Isoxazole derivatives have also been investigated for their ability to combat microbial infections.

Antibacterial Activity: Certain isoxazolo[5,4-b]pyridine (B12869864) derivatives have shown moderate antibacterial activity against Gram-negative bacteria such as E. coli and P. aeruginosa. researchgate.net Other studies have reported that some isoxazoline derivatives are active against various bacterial species. nih.gov

Antifungal Activity: A series of isoxazolo[3,4-b]pyridine-3(1H)-one derivatives have demonstrated promising antifungal properties. mdpi.com

Antioxidant Activity

Oxidative stress is implicated in numerous diseases, and compounds with antioxidant properties are of significant interest.

In Vitro Studies: Isoxazole-carboxamide derivatives have shown potent scavenging activity against the DPPH free radical, with some compounds exhibiting significantly higher potency than the standard antioxidant Trolox. nih.gov For example, compounds 2a and 2c had IC₅₀ values of 0.45 and 0.47 µg/ml, respectively, compared to 3.10 µg/ml for Trolox. nih.gov

In Vivo Studies: The most potent compound from the in vitro studies (2a) was evaluated in mice, where it demonstrated a total antioxidant capacity (TAC) two-fold greater than that of the positive control, Quercetin. nih.gov

Table 3: In Vitro Antioxidant Activity of Isoxazole-Carboxamide Derivatives

| Compound | DPPH Scavenging IC₅₀ (µg/ml) | Reference |

|---|---|---|

| 2a | 0.45 ± 0.21 | nih.gov |

| 2c | 0.47 ± 0.33 | nih.gov |

| Trolox (Standard) | 3.10 ± 0.92 | nih.gov |

Potential for Neurological Modulatory Activities (e.g., based on related scaffolds)

While direct studies on the neurological effects of this compound are not extensively documented in publicly available research, the isoxazole scaffold is a well-established pharmacophore in the design of neurologically active agents. The structural similarity of the core compound to known neuromodulators suggests a potential for activity within the central nervous system (CNS).

Research into related aryl isoxazole derivatives has identified them as antagonists for the metabotropic glutamate (B1630785) receptor 1 (mGluR1). nih.gov Glutamate is a primary excitatory neurotransmitter, and its receptors are implicated in a variety of neurological and psychiatric conditions. nih.gov The blockade of mGluR1 signaling has shown promise in animal models for reducing pain, indicating that compounds with this scaffold could be developed as treatments for neuropathic pain. nih.gov The isoxazole ring is a key feature of the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptor, an ionotropic glutamate receptor that mediates fast excitatory neurotransmission and is crucial for learning and memory. wikipedia.org This further underscores the significance of the isoxazole moiety in CNS-targeting compounds.

Furthermore, isoxazole derivatives have been investigated for their broader neuroprotective effects. nih.gov The versatility of the isoxazole structure allows for modifications that can lead to a range of biological activities, including those that could modulate neurological pathways. nih.gov For instance, certain isoxazole-containing compounds have been explored for their potential in addressing conditions like anxiety and schizophrenia. nih.gov

Selectivity Profiling Against Multiple Biological Targets

The isoxazole scaffold and its derivatives have demonstrated activity against a diverse array of biological targets, indicating a broad but potentially tunable selectivity profile. Preclinical studies on various analogues highlight this versatility.

Derivatives of pyridinyl-4,5-2H-isoxazole have shown significant anti-proliferative activity against several human cancer cell lines. In vitro testing has revealed inhibitory effects on breast cancer (MCF-7), human hepatoma (HepG2), and cervical cancer (HeLa) cells. jlu.edu.cn Specific derivatives, through structural modifications, have exhibited potent anticancer activity with IC50 values in the low micromolar range. jlu.edu.cn

In the realm of inflammatory pathways, isoxazolo[4,5-d]pyridazin-4(5H)-one analogues have been identified as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). nih.gov This dual inhibition is a sought-after characteristic for anti-inflammatory drugs. The selectivity for COX-2 over COX-1 is a key feature of modern anti-inflammatory agents, and some of these derivatives have shown potent and selective COX-2 inhibition. nih.gov

Furthermore, certain isoxazole derivatives have been synthesized and evaluated as selective antagonists for α1-adrenergic receptors, demonstrating potential for the treatment of hypertension. nih.gov These compounds showed high affinity and selectivity for α1-receptors over other adrenergic receptor subtypes in in vitro binding assays. nih.gov

The table below summarizes the observed activities of various isoxazole derivatives against different biological targets based on preclinical findings.

| Compound Class | Biological Target | Observed Activity | Reference |

| Pyridinyl-4,5-2H-isoxazole derivatives | MCF-7 (breast cancer cell line) | Anti-proliferative | jlu.edu.cn |

| HepG2 (human hepatoma cell line) | Anti-proliferative | jlu.edu.cn | |

| HeLa (cervical cancer cell line) | Anti-proliferative | jlu.edu.cn | |

| Aryl isoxazole derivatives | Metabotropic glutamate receptor 1 (mGluR1) | Antagonist | nih.gov |

| Isoxazolo[4,5-d]pyridazin-4(5H)-one analogues | Cyclooxygenase-2 (COX-2) | Inhibitor | nih.gov |

| 5-Lipoxygenase (5-LOX) | Inhibitor | nih.gov | |

| Diazacycloalkane-quinazoline derivatives of isoxazoles | α1-Adrenergic receptors | Antagonist | nih.gov |

The diverse activities of these related compounds suggest that this compound itself could be a valuable starting point for developing selective modulators of various biological systems. Further structure-activity relationship (SAR) studies would be necessary to delineate and optimize its selectivity profile for a specific therapeutic target. jlu.edu.cn

Advanced Applications and Future Research Directions

Development of Chemical Probes and Tools for Biological Research

The structural backbone of 4-(pyridin-2-yl)isoxazol-5(2H)-one is well-suited for the design of chemical probes to investigate complex biological processes. By incorporating reporter groups such as fluorescent dyes or affinity tags like biotin, derivatives of this compound can be engineered to visualize, identify, and isolate specific biological targets.

Fluorescently labeled analogs of this compound could serve as powerful tools for cellular imaging. nih.gov These probes can be designed to be "always on" or to become fluorescent upon reacting with a specific enzyme or binding to a target protein, enabling the study of biological events with high spatiotemporal resolution. nih.gov The development of such probes would allow for the real-time monitoring of target engagement and localization within living cells. For example, isoxazole-based probes have been synthesized to be responsive to pH changes, offering a visible colorimetric and fluorescent response in slightly acidic environments. nih.gov

Furthermore, biotinylated versions of this compound could be employed in affinity purification experiments to pull down and identify their protein binding partners from complex cellular lysates. This approach is invaluable for target deconvolution and for understanding the mechanism of action of bioactive compounds. The synthesis of such probes is often modular, allowing for the facile creation of a variety of tools for illuminating numerous biochemical processes. nih.gov

Integration into Complex Molecular Architectures and Polypharmacology Approaches

The this compound scaffold can be integrated into more complex molecular architectures to create compounds with novel properties. The isoxazole (B147169) and pyridine (B92270) rings are common motifs in drug discovery and can be combined with other heterocyclic systems to generate hybrid molecules with enhanced or multi-target activities. nih.govrsc.org This approach aligns with the principles of polypharmacology, which aims to design single chemical entities that can modulate multiple targets, a strategy that is particularly relevant for complex diseases like cancer and neurodegenerative disorders. nih.gov

The synthesis of such complex molecules can be achieved through various organic chemistry reactions, including multi-component reactions and cross-coupling strategies. For instance, isoxazole-oxazole hybrids have been developed and have shown promising anti-inflammatory and immunosuppressive activities. researchgate.net The versatility of the isoxazole ring allows for its incorporation into a wide range of fused and linked heterocyclic systems, expanding the chemical space for drug discovery. rsc.org

The concept of polypharmacology is being increasingly appreciated for its potential to yield more effective and less toxic treatments for complex diseases. nih.govresearchgate.net By designing derivatives of this compound that interact with multiple targets within a disease pathway, it may be possible to achieve synergistic therapeutic effects and overcome drug resistance.

Strategies for Enhancing Target Specificity and Molecular Recognition

Enhancing the target specificity and molecular recognition of this compound derivatives is crucial for their development as therapeutic agents. This can be achieved through a combination of rational design, structure-activity relationship (SAR) studies, and computational modeling.

SAR studies involve systematically modifying the structure of the lead compound and evaluating the impact of these changes on biological activity. For isoxazole-containing compounds, substitutions on the phenyl ring have been shown to significantly influence their inhibitory activity against enzymes like COX-2. osti.gov For example, the addition of a methylsulfonyl group at the para position of a phenyl ring in a related isoxazoline (B3343090) series led to a potent and selective COX-2 inhibitor. osti.gov

Molecular docking and molecular dynamics simulations are powerful computational tools that can predict the binding mode of a ligand within the active site of a protein. nih.govresearchgate.net These studies can provide insights into the key interactions, such as hydrogen bonds and hydrophobic interactions, that govern molecular recognition. nih.gov This information can then be used to guide the design of new analogs with improved affinity and selectivity for the target. For instance, docking studies of isoxazole-carboxamide derivatives with COX enzymes have helped to explain the observed selectivity and potency of these compounds. nih.gov

Exploration of Novel Therapeutic Avenues Beyond Established Activities

While isoxazole derivatives are known for their anti-inflammatory and anticancer activities, the this compound scaffold holds promise for the treatment of other diseases. Recent research has highlighted the potential of isoxazole-containing compounds in antiviral and neuroprotective applications.

Antiviral Activity: Synthesis of isoxazole nucleoside analogs has yielded compounds with significant antiviral activity against herpes simplex virus (HSV-1 and HSV-2). nih.govnih.gov Some of these derivatives have shown activity several-fold higher than the reference drug Acyclovir. nih.gov This suggests that derivatives of this compound could be explored as potential antiviral agents against a range of viruses.

Neuroprotective Effects: Isoxazolone derivatives have been investigated for their neuroprotective potential in models of neurodegenerative diseases like Alzheimer's and in ethanol-induced neurodegeneration. nih.govresearchgate.net These compounds have been shown to reduce neuroinflammation, oxidative stress, and beta-amyloid protein levels. nih.govnih.gov The multidimensional nature of isoxazolone derivatives and their ability to interact with various targets highlight their potential in treating complex neurological disorders. nih.gov

The following table summarizes the antiviral activity of some isoxazole nucleoside analogues against Herpes Simplex Virus.

| Compound | Virus | EC₅₀ (µg/mL) | CC₅₀ (µg/mL) | Selectivity Index (SI) |

| 7c | HSV-1 (KOS) | 1.8 | >100 | >56 |

| HSV-2 (G) | 1.3 | >100 | >77 | |

| 7d | HSV-1 (KOS) | 4.8 | >100 | >21 |

| HSV-2 (G) | 0.4 | >100 | >250 | |

| 8c | HSV-1 (KOS) | 2.1 | >100 | >48 |

| HSV-2 (G) | 1.1 | >100 | >91 | |

| Acyclovir | HSV-1 (KOS) | 4.1 | >100 | >24 |

| HSV-2 (G) | 4.9 | >100 | >20 | |

| Cytarabine | HSV-1 (KOS) | 0.2 | 0.8 | 4 |

| HSV-2 (G) | 7.9 | >100 | >13 | |

| EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration. Data from nih.gov. |

Potential Applications in Materials Science (e.g., semiconducting properties, if applicable to this specific structure)

The unique electronic and photophysical properties of the this compound scaffold make it a candidate for applications in materials science, particularly in the field of organic electronics. The combination of an electron-donating carbazole (B46965) moiety with an electron-accepting pyridine group in related structures has been shown to result in materials with interesting optical and electrical properties. researchgate.net

Derivatives of this compound could be investigated for their potential use as emitters or host materials in organic light-emitting diodes (OLEDs). nih.govmdpi.com The fluorescence quantum yield, which is a measure of the efficiency of light emission, is a critical parameter for OLED materials. Studies on related isothiazolo[4,5-b]pyridine derivatives have reported fluorescence quantum yields in the range of 0.07 to 0.15 in different solvents. nih.govresearchgate.net By optimizing the molecular structure of this compound, it may be possible to achieve high external quantum efficiencies (EQEs) in OLED devices. For example, some OLEDs based on multi-(donor/acceptor) emitters have achieved EQEs of over 20%. nih.govrsc.org

The following table shows the external quantum efficiencies of some OLEDs based on different emitter materials.

| Emitter Material | Device Type | Maximum EQE (%) |

| TPA-PPO | Doped | 1.77 |

| CzPh-PPO | Single Emitter | 1.24 |

| AP-TPO | EML | 3.73 |

| TPO-AP | EML | 4.26 |

| T-CNDF-T-tCz | Nondoped Solution-Processed | 21.0 |

| PPZPPI | Green TADF | 21.06 |

| PPZTPI | Green TADF | 20.52 |

| Data compiled from nih.govrsc.orgnih.govresearchgate.net. |

Rational Ligand Design for Specific Macromolecular Targets

Rational ligand design, guided by computational methods, is a powerful strategy for developing potent and selective inhibitors based on the this compound scaffold. This approach involves the use of molecular docking and other computational tools to predict how a molecule will bind to a specific biological target, such as an enzyme or a receptor. researchgate.netnih.gov

By understanding the key interactions between the ligand and the target at the atomic level, medicinal chemists can design new molecules with improved binding affinity and specificity. nih.gov This process often involves an iterative cycle of design, synthesis, and biological testing. For example, the rational design of isoxazole-based inhibitors for the ATR kinase led to the discovery of potent clinical candidates. nih.gov

Molecular docking studies can provide valuable information about the binding mode of a compound, including the specific amino acid residues involved in the interaction. researchgate.netrdd.edu.iq This information can be used to design new analogs that make additional favorable interactions with the target, thereby increasing their potency. The development of isoxazole-based compounds as anticancer agents has been significantly aided by such rational design approaches. researchgate.net

Q & A

Q. What are the standard synthetic routes for 4-(pyridin-2-yl)isoxazol-5(2H)-one, and how are intermediates characterized?

The synthesis typically involves multi-step heterocyclic formation. For example:

- Step 1 : Condensation of pyridine-2-carbaldehyde with hydroxylamine to form an oxime intermediate.

- Step 2 : Cyclization with activated carbonyl compounds (e.g., β-ketoesters) under acidic or basic conditions to form the isoxazolone core .

- Characterization : Intermediates are analyzed via -NMR and -NMR for structural confirmation. HRMS is used to verify molecular weights .

Q. How is purity assessed during synthesis, and what analytical techniques are recommended?

Q. What solvent systems are optimal for recrystallization of this compound derivatives?

A mixture of DMF and ethanol (1:1) is commonly used for recrystallization due to balanced solubility and polarity, minimizing byproduct contamination .

Advanced Research Questions

Q. How can reaction kinetics and regioselectivity be optimized in the synthesis of substituted isoxazolone derivatives?

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance cyclization rates, while protic solvents (e.g., ethanol) may favor alternative pathways .

- Catalysis : Use of Lewis acids (e.g., ZnCl) or organocatalysts (e.g., DMAP) improves regioselectivity in heterocyclic ring formation .

- Kinetic Studies : Monitor reactions using in-situ FTIR or -NMR to track intermediate consumption .

Q. How are structural contradictions in spectral data resolved (e.g., tautomerism in the isoxazolone ring)?

- Variable Temperature NMR : Assess tautomeric equilibria (e.g., keto-enol forms) by recording spectra at 25–80°C .

- X-ray Crystallography : Definitive structural assignment resolves ambiguities in NMR/IR data .

- Computational Modeling : Density Functional Theory (DFT) predicts stable tautomers and compares experimental vs. calculated spectra .

Q. What strategies mitigate byproduct formation during functionalization of the pyridinyl moiety?

- Protecting Groups : Temporarily block reactive sites (e.g., using Boc for amines) during substitutions .

- Microwave-Assisted Synthesis : Reduces reaction time and side reactions (e.g., hydrolysis) .

- Post-Reaction Quenching : Add chelating agents (e.g., EDTA) to sequester metal catalysts that promote degradation .

Q. How do electronic effects of substituents influence the biological activity of isoxazolone derivatives?

- Structure-Activity Relationship (SAR) Studies : Introduce electron-withdrawing groups (e.g., -NO) at the 3-position to enhance binding to target enzymes .

- In Silico Docking : Use AutoDock or Schrödinger Suite to predict interactions with biological targets (e.g., kinases, oxidoreductases) .

- In Vitro Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC) across modified derivatives .

Data Analysis and Contradiction Management

Q. How should researchers address discrepancies in reported biological activities of similar isoxazolone analogs?

- Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times) across studies to identify confounding variables .

- Dose-Response Validation : Replicate experiments with standardized protocols (e.g., NIH/WHO guidelines) .

- Orthogonal Assays : Confirm activity using alternative methods (e.g., SPR for binding affinity vs. enzymatic assays) .

Q. What computational tools are recommended for predicting reactivity and stability of this compound in protic environments?

- Molecular Dynamics (MD) Simulations : Simulate solvation effects in water/ethanol mixtures .

- pKa Prediction : Use software like MarvinSketch to estimate protonation states under physiological conditions .

- Degradation Pathways : Apply Advanced Chemistry Development (ACD) software to model hydrolysis or oxidation .

Biological Evaluation Methodologies

Q. What in vitro models are suitable for evaluating the anti-inflammatory potential of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.